molecular formula C13H9F2NO B1463190 3-(2,4-Difluorobenzoyl)-4-methylpyridine CAS No. 1187168-90-6

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1463190
CAS No.: 1187168-90-6
M. Wt: 233.21 g/mol
InChI Key: VEXZQIOVEJKKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorobenzoyl)-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 2,4-difluorobenzoyl group and a methyl group

Scientific Research Applications

3-(2,4-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of advanced materials, such as polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorobenzoyl)-4-methylpyridine typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. Continuous-flow reactors allow for better control of reaction parameters, such as temperature and residence time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the 2,4-difluorobenzoyl moiety can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(2,4-Difluorobenzoyl)-4-carboxypyridine

    Reduction: 3-(2,4-Difluorobenzoyl)-4-methylpyridin-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can facilitate interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorobenzoyl)pyridine
  • 4-Methyl-3-(trifluoromethyl)pyridine
  • 3-(2,4-Dichlorobenzoyl)-4-methylpyridine

Uniqueness

3-(2,4-Difluorobenzoyl)-4-methylpyridine is unique due to the presence of both the difluorobenzoyl group and the methyl group on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications. The difluorobenzoyl group can enhance the compound’s stability and reactivity, while the methyl group can influence its solubility and overall molecular interactions .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZQIOVEJKKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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